Tris(acetilacetonato) de vanadio(III)

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

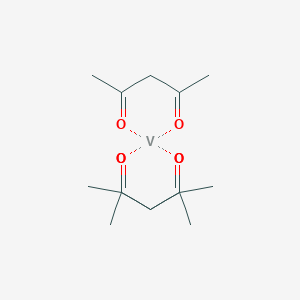

Vanadium tris(acetylacetonate), also known as Vanadium tris(acetylacetonate), is a useful research compound. Its molecular formula is C15H24O6V and its molecular weight is 351.29 g/mol. The purity is usually 95%.

The exact mass of the compound Vanadium tris(acetylacetonate) is unknown and the complexity rating of the compound is unknown. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 177701. The United Nations designated GHS hazard class pictogram is Corrosive;Acute Toxic;Irritant, and the GHS signal word is DangerThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality Vanadium tris(acetylacetonate) suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about Vanadium tris(acetylacetonate) including the price, delivery time, and more detailed information at info@benchchem.com.

Aplicaciones Científicas De Investigación

Catalizador en Síntesis Orgánica

El tris(acetilacetonato) de vanadio(III) se utiliza en una plétora de reacciones catalizadas. Juega un papel significativo en varias reacciones catalíticas, contribuyendo al desarrollo de catalizadores que imparten las selectividades, reactividad y economía atómica necesarias para enfoques rentables a una variedad de transformaciones químicas críticas .

Precursor para la Investigación de Nanopartículas

Este compuesto se utiliza como precursor en la investigación de nanopartículas. La versatilidad de este ligando y la facilidad de extracción de los complejos neutros de los metales en solventes orgánicos lo han hecho ampliamente útil en este campo .

Ciencia de los Polímeros

El tris(acetilacetonato) de vanadio(III) es un precatalizador común para la producción de polímeros EPDM . Juega un papel crucial en la ciencia de los polímeros, contribuyendo al desarrollo de nuevos materiales .

Preparación de Películas de Dióxido de Vanadio

Este compuesto se puede utilizar como material de origen para la preparación de películas de dióxido de vanadio mediante la técnica de deposición química en fase de vapor (CVD) .

Precursor a Nanoestructuras de Pentóxido de Vanadio

Se ha demostrado que el tris(acetilacetonato) de vanadio(III) es un precursor de nanoestructuras de pentóxido de vanadio . Esto abre nuevas posibilidades para el desarrollo de materiales avanzados con propiedades únicas.

Mediador Redox en Baterías de Iones de Litio

El tris(acetilacetonato) de vanadio(III) se puede utilizar como un catalizador soluble, que actúa como un mediador redox que permite la oxidación efectiva del peróxido de litio para baterías de iones de litio .

Mecanismo De Acción

Target of Action

Vanadium tris(acetylacetonate) (V(acac)3) is a coordination compound with the formula V(C5H7O2)3 . It primarily targets the superoxide intermediates in lithium peroxide (Li2O2) formation . This interaction is crucial in the context of lithium-ion batteries, where V(acac)3 acts as a soluble catalyst .

Mode of Action

During discharge in a lithium-ion battery, V(acac)3 integrates with the superoxide intermediate, accelerating O2 reduction kinetics and reducing side reactions . This interaction between the metal and the ligand is evidenced by the absorption of peaks at 279 and 292 nm, assigned to the π-π* band .

Biochemical Pathways

By integrating with superoxide intermediates, it influences the formation of lithium peroxide, a key component in these batteries .

Pharmacokinetics

It’s known that the compound is an orange-brown solid that is soluble in organic solvents , which may influence its bioavailability in certain applications.

Result of Action

The primary result of V(acac)3’s action is the enhancement of the performance of lithium-ion batteries. The compound acts as a redox mediator that permits efficient oxidation of lithium peroxide . This leads to low overpotential, high rate performance, and considerable cycle stability in lithium-ion batteries .

Action Environment

The action of V(acac)3 can be influenced by various environmental factors. For instance, its solubility in organic solvents suggests that the presence and type of solvent can impact its efficacy. Additionally, its use as a catalyst in lithium-ion batteries means that factors such as battery design and operating conditions can also affect its performance .

Análisis Bioquímico

Biochemical Properties

Vanadium Tris(acetylacetonate) has been shown to have significant biochemical properties. It has been used as a soluble catalyst, acting as a redox mediator that allows effective oxidation of lithium peroxide for lithium-ion batteries

Cellular Effects

Vanadium compounds have been shown to have antiproliferative effects on different cell lines . These effects are mediated by these compounds in a cell type-dependent manner and involve the cdc2 and MAPKs pathway .

Molecular Mechanism

Like other V(III) compounds, it has a triplet ground state

Metabolic Pathways

Vanadium compounds have been shown to reverse peripheral insulin resistance and improve glucose uptake by perpetuating the nitric oxide (NO)/cGMP/protein kinase (PKG) signaling pathway through inhibition of phosphodiesterases .

Propiedades

Número CAS |

13476-99-8 |

|---|---|

Fórmula molecular |

C15H24O6V |

Peso molecular |

351.29 g/mol |

Nombre IUPAC |

4-hydroxypent-3-en-2-one;vanadium |

InChI |

InChI=1S/3C5H8O2.V/c3*1-4(6)3-5(2)7;/h3*3,6H,1-2H3; |

Clave InChI |

MFWFDRBPQDXFRC-UHFFFAOYSA-N |

SMILES |

CC(=O)CC(=O)C.CC(=O)CC(=O)C.CC(=O)CC(=O)C.[V] |

SMILES isomérico |

C/C(=C/C(=O)C)/O.C/C(=C/C(=O)C)/O.C/C(=C/C(=O)C)/O.[V] |

SMILES canónico |

CC(=CC(=O)C)O.CC(=CC(=O)C)O.CC(=CC(=O)C)O.[V] |

| 13476-99-8 | |

Descripción física |

Blue powder; [MSDSonline] |

Pictogramas |

Corrosive; Acute Toxic; Irritant |

Sinónimos |

Tris(2,4-pentanedionato)vanadium; (OC-6-11)-tris(2,4-pentanedionato-O,O’)vanadium; _x000B_(OC-6-11)-tris(2,4-pentanedionato-κO,κO’)vanadium; NSC 177701; Tris(2,4-pentanedionato)vanadium; Tris(acetylacetonato)vanadium; Tris(acetylacetonato)vanadium(III); Va |

Origen del producto |

United States |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: How does Vanadium tris(acetylacetonate) contribute to the formation of ethylene-butadiene copolymers?

A1: Vanadium tris(acetylacetonate) acts as a key component in the catalyst system used to synthesize ethylene-butadiene copolymers []. When combined with diethylaluminium chloride and an acidic modifier, it forms an active catalytic species. This species facilitates the coordination and insertion of ethylene and butadiene monomers into the growing polymer chain. The acidic modifier plays a crucial role in regulating the polymerization process, impacting the copolymer's molecular weight, composition, and branching [].

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![Bicyclo[2.2.1]heptan-1-yl 2-methylprop-2-enoate](/img/structure/B50672.png)